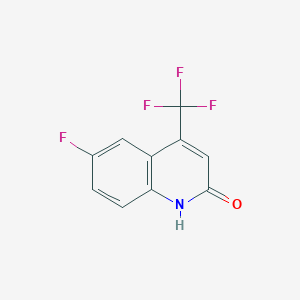

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL

Description

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRBOSKPZUGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471761 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328956-08-7 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

- Molecular Formula : C$${10}$$H$$5$$F$$_4$$NO

- Molecular Weight : 231.15 g/mol

- Melting Point : 259–263°C

- Synonyms : 6-Fluoro-2-(trifluoromethyl)-4-quinolinol, NSC 142532

Synthesis Pathways

Multi-Step Synthesis

This method involves two primary steps that utilize hydrolysis and acid treatment to form the target compound.

Step 1: Hydrolysis Reaction

- Reagents : Water (H$$_2$$O)

- Conditions : Reaction is carried out at 130°C for 6 hours.

- Yield : Approximately 82%.

Step 2: Acid Treatment

- Reagents : Concentrated sulfuric acid (H$$2$$SO$$4$$, 96%)

- Conditions : The reaction is performed at 90°C for approximately 50 minutes.

- Yield : Approximately 92%.

This multi-step reaction provides a high overall yield and is commonly referenced in organic chemistry literature.

Tautomerization-Based Synthesis

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL can exist in tautomeric forms, such as quinolone derivatives. The hydroxyl group (-OH) can be converted into a ketone (-C=O), facilitating further reactions:

Nucleophilic Substitution

The hydroxyl group in the compound undergoes nucleophilic substitution reactions to form derivatives used in antiplasmodial agents:

- Reagents : Specific nucleophiles depending on the target product.

- This method is particularly useful for synthesizing biologically active compounds.

Schiff Base Formation

Starting from a precursor like 6-fluoro-2-hydroxyquinoline derivatives, Schiff bases can be synthesized:

Reaction Conditions and Optimization

Applications of Preparation Methods

The synthesis of this compound and its derivatives has been optimized for:

- Development of antitubercular agents.

- Antiplasmodial drug discovery.

- Use as fluorinated building blocks in medicinal chemistry.

These methods ensure high purity (>98%) and reproducibility, making the compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infectious diseases.

Industry: It is utilized in the production of specialty chemicals and materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of key proteins involved in bacterial or viral replication .

Comparison with Similar Compounds

Research Findings and Trends

- Metabolic Stability: Fluorination at position 6 significantly improves metabolic resistance compared to non-fluorinated or chlorinated derivatives, as shown in pharmacokinetic studies .

- Solubility Trade-offs: While the hydroxyl group enhances water solubility in some analogs (e.g., 4-(trifluoromethyl)quinolin-2-ol), trifluoromethyl groups increase lipophilicity, necessitating formulation optimizations .

- Emerging Derivatives : Ethyl esters (e.g., CAS 1116339-58-2) and pyrimidine hybrids (e.g., CAS 2241594-48-7) are under investigation for expanded bioactivity .

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial, anticancer, and antimalarial properties. The unique trifluoromethyl group and the hydroxyl moiety at the 2-position of the quinoline ring contribute to its diverse pharmacological profile. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core with a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position, enhancing its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. Notably, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antibacterial Activity

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Chloramphenicol | 50 | Staphylococcus aureus |

| Ampicillin | 25 | Staphylococcus aureus |

The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of chloramphenicol, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, one derivative showed potent anti-proliferative effects against various cancer cell lines.

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.01 |

| K562 | 0.08 | |

| PC3 | 0.49 |

These findings indicate that this compound can effectively target cancer cells, potentially through mechanisms involving microtubule disruption .

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively researched. Compounds similar to this compound have shown promising results against Plasmodium falciparum, the causative agent of malaria.

Table 3: Antimalarial Activity

| Compound | EC50 (nM) | Strain |

|---|---|---|

| This compound | <100 | Plasmodium falciparum |

| UCF501 | <50 | Plasmodium falciparum |

The introduction of fluorinated groups has been linked to enhanced antiplasmodial activity, making these compounds valuable in malaria treatment strategies .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound likely inhibits bacterial DNA gyrase, which is crucial for DNA replication.

- Anticancer Mechanism : It may act as a microtubule-targeting agent, disrupting mitotic spindle formation during cell division.

- Antimalarial Mechanism : The inhibition of heme polymerization in malaria parasites is another proposed mechanism.

Case Studies

Several studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activities:

- Study on Antibacterial Efficacy : A series of trifluoromethylated quinolone-hydantoin hybrids were synthesized and evaluated for their antibacterial properties. The study highlighted that smaller substituents at specific positions on the quinolone ring significantly improved activity against S. aureus .

- Anticancer Research : A recent investigation into various derivatives showed that modifications at the C6 position substantially influenced anticancer efficacy across different cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization reactions of fluorinated precursors. For example, Liu and Lue (2001) described regioselective synthesis of 4-fluoroalkyl-2-quinolinols using Friedländer annulation or Gould-Jacobs cyclization under acidic conditions . Key factors include temperature control (80–120°C), solvent choice (e.g., polyphosphoric acid or acetic acid), and stoichiometric ratios of fluorinated reagents. Purity (>97%) is achievable via column chromatography or recrystallization, as demonstrated for structurally similar 2-(trifluoromethyl)-4-quinolinol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolves fluorine-coupled splitting patterns and confirms substitution patterns on the quinoline ring. For example, the hydroxyl proton at C2 appears as a singlet due to hydrogen bonding .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C10H5F4NO) and detects isotopic patterns from fluorine atoms .

- FT-IR : Identifies O–H stretching (3200–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Q. How does the fluorine substitution at C6 influence the compound’s solubility and reactivity?

- Methodology : Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces it in nonpolar solvents. Reactivity studies (e.g., nucleophilic aromatic substitution) show that the C6-fluoro group directs electrophiles to C5 or C7 positions, as observed in related fluorinated quinolines .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents at the C2 hydroxyl group to enhance bioactivity?

- Methodology :

- Etherification : React with alkyl/aryl halides in the presence of NaH or K2CO3 to form ether derivatives. For example, 2-(trifluoromethyl)-4-quinolinol derivatives were alkylated to improve antimicrobial activity .

- Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) under reflux in ethanol yields imine derivatives, as shown in aminoquinoline analogs .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). The trifluoromethyl group’s hydrophobicity and fluorine’s electronegativity enhance binding to hydrophobic pockets .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogs .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields or spectral data?

- Methodology :

- Reaction Reproducibility : Standardize solvent purity, catalyst loading, and inert atmosphere (N2/Ar) to minimize variability. For example, Marull et al. (2004) improved 4-trifluoromethylquinolinone yields by optimizing the “Watering Protocol” .

- Cross-Validation : Compare NMR data with synthesized analogs (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) to confirm peak assignments .

Critical Analysis of Contradictions

- Yield Discrepancies : Variations in trifluoromethylation efficiency (e.g., 50–78% yields) may arise from differences in catalyst (e.g., CuI vs. Pd) or fluorine source (e.g., CF3COONa vs. Ruppert-Prakash reagent). Cross-referencing protocols from and is recommended.

- Spectral Interpretation : Conflicting NOE correlations for H3/H5 positions can be resolved via 2D NMR (e.g., COSY, HSQC) and comparison with crystallographic data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.